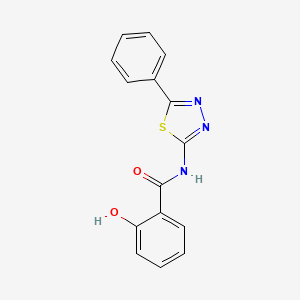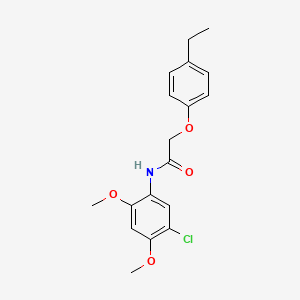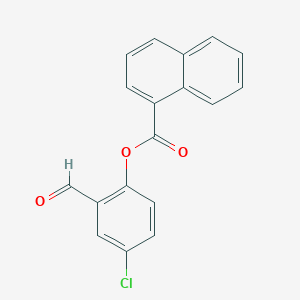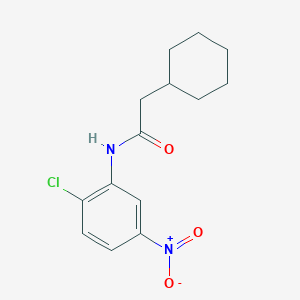
2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Übersicht
Beschreibung
2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that is part of a class of molecules known as thiadiazole derivatives . These compounds are known to have a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-amino-5-phenyl-1,3,4-thiadiazole with 2-hydroxybenzaldehyde . The structures of the synthesized molecules were confirmed using various physicochemical and analytical means, including 1H-NMR, FTIR, mass spectra, and elemental analyses .Molecular Structure Analysis
The molecular structure of this compound has been evaluated using the Hartree-Fock and density functional method (B3LYP) . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Wissenschaftliche Forschungsanwendungen
Photophysical Properties
- Photophysical Characteristics: N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes were synthesized and analyzed for their photophysical properties. These compounds exhibit excellent photophysical properties such as large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE) (Zhang et al., 2017).
Antimicrobial Applications
- Antimicrobial Agents Synthesis: 2-Phenylamino-thiazole derivatives, including those synthesized from 2-hydroxy-5-(2-(phenylamino)-thiazol-4-yl)-benzamide, have been developed as antimicrobial agents. Some of these compounds showed more potent activity than reference drugs against various pathogenic strains, particularly Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Research
- Anticancer Activity Evaluation: Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, derived from 2-(4-methylphenyl)acetic acid, were synthesized and tested for anticancer activity against various cancer cell lines. Many compounds demonstrated moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug etoposide (Ravinaik et al., 2021).
- Antifungal Agent Synthesis: New compounds including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives have been prepared and screened for antifungal activity. These studies contribute to the development of potential antifungal agents (Narayana et al., 2004).
Additional Biological Applications
- Antibacterial and Antifungal Activities: A novel series of heterocyclic compounds including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various strains (Patel & Patel, 2015).
Zukünftige Richtungen
The future directions for research on 2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide could involve further exploration of its biological activities, including its anticancer, antimicrobial, and antioxidant properties . Additionally, more research could be done to better understand its mechanism of action .
Eigenschaften
IUPAC Name |
2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-12-9-5-4-8-11(12)13(20)16-15-18-17-14(21-15)10-6-2-1-3-7-10/h1-9,19H,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQYSZSLAIKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B3460940.png)



![7-[(2-chloro-2-propen-1-yl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B3460968.png)

![Methyl 2-(4-{[(4E)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B3460981.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3461004.png)
![(5E)-5-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione](/img/structure/B3461008.png)





